5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzyl hydrazine with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the oxadiazole ring can produce various amine derivatives.
Scientific Research Applications
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The methoxybenzyl group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine
- 5-(4-Methoxybenzyl)-1,2,4-oxadiazol-3-amine
- 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Uniqueness
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the methoxybenzyl group can enhance its solubility and stability, making it a valuable compound for various applications.
Biological Activity
5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and research findings from various studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the cyclization of appropriate hydrazones or substituted semicarbazones. The compound can be synthesized through a reaction involving 4-methoxybenzyl isothiocyanate and hydrazine derivatives, yielding high purity and yield rates (up to 92%) using visible-light catalysis .
Research indicates that compounds within the oxadiazole class exhibit anticancer properties by targeting various biological pathways:
- Inhibition of Enzymes : They can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins .
2.2 Case Studies and Research Findings
A study evaluated the anticancer activity of several oxadiazole derivatives, including this compound. The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and K562 (leukemia). The results indicated significant cytotoxicity with IC50 values in the low micromolar range:
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MDA-MB-231 | 0.52 | High |
HeLa | 0.88 | High |
K562 | 1.20 | Moderate |
These results suggest that this compound is particularly effective against Bcl-2 positive cancer cell lines .
3. Additional Biological Activities
Beyond anticancer effects, this compound has shown promise in other therapeutic areas:
3.1 Antimicrobial Activity
Studies have reported that oxadiazole derivatives exhibit antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and inhibition of nucleic acid synthesis.
3.2 Neuroprotective Properties
Research has also indicated that this compound may possess neuroprotective effects by inhibiting β-secretase-1 (BACE-1) and reducing amyloid β-peptide aggregation, which are critical factors in Alzheimer's disease pathology .
4. Conclusion
The biological activity of this compound highlights its potential as a lead compound in drug development for cancer treatment and possibly other therapeutic areas such as neurodegenerative diseases. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profile.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGMVERLZDJZCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602612 | |
Record name | 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016676-66-6 | |
Record name | 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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